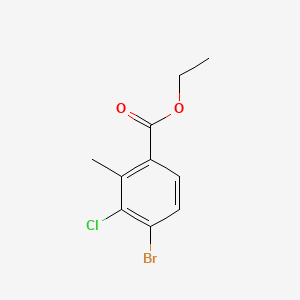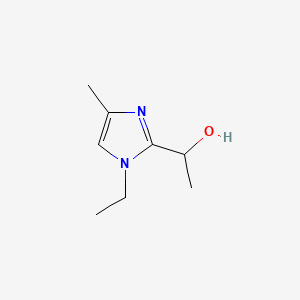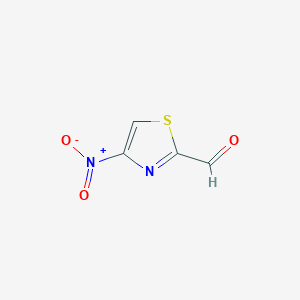
Ethyl 4-bromo-3-chloro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-chloro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of 2-methylbenzoic acid, followed by esterification. The general steps are as follows:
Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 3-position.
Esterification: The resulting 4-bromo-3-chloro-2-methylbenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the halogens.
Reduction: Ethyl 4-bromo-3-chloro-2-methylbenzyl alcohol.
Hydrolysis: 4-bromo-3-chloro-2-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-chloro-2-methylbenzoate is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-3-chloro-2-methylbenzoate depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-chloro-2-methylbenzoate can be compared with other halogenated benzoates such as:
- Ethyl 4-bromo-3-methylbenzoate
- Ethyl 4-chloro-3-methylbenzoate
- Ethyl 4-bromo-2-methylbenzoate
Uniqueness
The presence of both bromine and chlorine atoms in this compound makes it unique compared to its analogs. This dual halogenation can influence its reactivity and interactions in chemical and biological systems, providing distinct properties and applications.
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Clave InChI |
UIENUYYSMKORTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)


![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)



